molecular formula C19H15FN4O2S B11651050 (6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11651050
M. Wt: 382.4 g/mol
InChI Key: VMIZPFMMKOKITQ-QBILMKHKSA-N
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Description

The compound (6Z)-6-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidine core, a furan ring, and a fluorophenyl group. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the furan and fluorophenyl groups through various coupling reactions. The final step involves the formation of the imino and propyl groups under controlled conditions to ensure the desired configuration and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of high-throughput reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the imino group to form amines.

    Substitution: The fluorophenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine-containing compounds.

Scientific Research Applications

(6Z)-6-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (6Z)-6-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Ringer’s lactate solution: Although not structurally similar, it is used in similar biological contexts.

Uniqueness

The uniqueness of (6Z)-6-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H15FN4O2S/c1-2-3-16-23-24-17(21)14(18(25)22-19(24)27-16)10-13-8-9-15(26-13)11-4-6-12(20)7-5-11/h4-10,21H,2-3H2,1H3/b14-10-,21-17?

InChI Key

VMIZPFMMKOKITQ-QBILMKHKSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)N=C2S1

Origin of Product

United States

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